3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide
Overview
Description
3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The isopropyl group attached to the imidazole ring and the propylamine chain further contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide typically involves the following steps:
Formation of 2-Isopropyl-1H-imidazole: This can be achieved by reacting isopropylamine with glyoxal and ammonium acetate under reflux conditions.
Alkylation: The 2-Isopropyl-1H-imidazole is then alkylated with 3-bromopropylamine hydrobromide in the presence of a base such as potassium carbonate to form 3-(2-Isopropyl-imidazol-1-yl)-propylamine.
Formation of Dihydrobromide Salt: The final step involves the conversion of 3-(2-Isopropyl-imidazol-1-yl)-propylamine to its dihydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring or the propylamine chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound may interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Isopropyl-imidazol-1-yl)-propionic acid hydrochloride
- 3-(Imidazol-4-yl)propionic acid
- 2-Isopropyl-1H-imidazole
Uniqueness
Compared to similar compounds, 3-(2-Isopropyl-imidazol-1-yl)-propylamine dihydrobromide is unique due to its specific structural features, such as the propylamine chain and the dihydrobromide salt form
Properties
IUPAC Name |
3-(2-propan-2-ylimidazol-1-yl)propan-1-amine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2BrH/c1-8(2)9-11-5-7-12(9)6-3-4-10;;/h5,7-8H,3-4,6,10H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVMXCYCBOKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCN.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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